3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]propanamide
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Overview
Description
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]PROPANAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromo group at the 4-position and a methyl group at the 3-position of the pyrazole ring, along with a propanamide moiety substituted with an ethyl-pyrazole group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]PROPANAMIDE typically involves multi-step reactions starting from commercially available precursors. One common route involves the bromination of 3-methyl-1H-pyrazole to obtain 4-bromo-3-methyl-1H-pyrazole. This intermediate is then reacted with N-(1-ethyl-1H-pyrazol-3-yl)methylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an iodide ion would yield 3-(4-IODO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]PROPANAMIDE.
Scientific Research Applications
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]PROPANAMIDE has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
3-Methyl-1H-pyrazole: Another related compound with a methyl group at the 3-position.
N-(1-Ethyl-1H-pyrazol-3-yl)methylamine: A precursor used in the synthesis of the target compound.
Uniqueness
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]PROPANAMIDE is unique due to its specific substitution pattern and the presence of both bromo and methyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H18BrN5O |
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Molecular Weight |
340.22 g/mol |
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)-N-[(1-ethylpyrazol-3-yl)methyl]propanamide |
InChI |
InChI=1S/C13H18BrN5O/c1-3-18-6-4-11(17-18)8-15-13(20)5-7-19-9-12(14)10(2)16-19/h4,6,9H,3,5,7-8H2,1-2H3,(H,15,20) |
InChI Key |
ILQLOLPPHDTGAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)CCN2C=C(C(=N2)C)Br |
Origin of Product |
United States |
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